molecular formula C3H2N2O2S B1205993 5-Nitrothiazole CAS No. 14527-46-9

5-Nitrothiazole

Cat. No. B1205993
CAS RN: 14527-46-9
M. Wt: 130.13 g/mol
InChI Key: VVVCJCRUFSIVHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-nitrothiazole derivatives often involves strategic functionalization to enhance their properties. A notable approach is the synthesis of energetic salts of trinitromethyl-substituted triazoles, where this compound acts as a precursor or a component in the synthesis pathway. These materials are characterized by high density and energetic performance, suggesting their utility in applications requiring high-energy materials (Thottempudi & Shreeve, 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives plays a crucial role in their reactivity and physical properties. For instance, the crystalline structure of 2-amino-5-nitrothiazole showcases a highly polarized molecular-electronic configuration, which influences its interactions and stability. Such structural insights are pivotal for understanding the material's behavior in various conditions and potential applications (Glidewell et al., 2004).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, leading to a broad spectrum of compounds with potential antiparasitic activities. These reactions often involve the substitution or addition of functional groups, significantly altering the compound's bioactivity and chemical properties. Such synthetic versatility underscores the compound's utility in developing pharmaceuticals and other biologically active compounds (Saleh et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their crystalline structure and hydrogen bonding patterns, are critical for their stability and performance in various applications. Understanding these properties allows for the optimization of the compounds for specific uses, including the development of energetic materials with desirable stability and performance characteristics (Pr̆ikryl et al., 2007).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity and potential for forming various functionalized compounds, are integral to their application in synthetic chemistry and materials science. For example, the synthesis of novel hybrid compounds containing the this compound moiety with potential antiparasitic activity showcases the compound's versatility and applicability in medicinal chemistry (Saleh et al., 2015).

Scientific Research Applications

  • Antiparasitic Properties

    • 5-Nitrothiazole derivatives have shown promising results as antiparasitic agents. Studies have highlighted their effectiveness against Trypanosoma brucei, with certain compounds displaying high potency and low cytotoxicity to mammalian cells. This indicates their potential as therapeutic agents for human African trypanosomiasis (O'Shea et al., 2015).
    • Novel compounds with a this compound moiety have been synthesized and evaluated for antigiardial and antitrichomonal activities, showing significant effectiveness compared to the reference drug metronidazole (Saleh et al., 2015).
  • Antimycobacterial Applications

    • Several this compound derivatives have been developed and tested against Mycobacterium tuberculosis. A particular compound, 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide, demonstrated high in vitro activity against the bacterium without toxicity to human cells (Jeankumar et al., 2012).
    • Another study synthesized 5-nitrothiazolylthiosemicarbazones, which exhibited significant activity against various mycobacterial species, including Mycobacterium tuberculosis, showing more potency than some existing drugs (Sriram et al., 2010).
  • Chemical Analysis and Detection

    • The photometric determination of 2-amino-5-nitrothiazole and its derivatives has been a topic of study, with methods developed for its detection in various solutions, highlighting its importance in veterinary medicine and chemical analysis (Ballard & Spice, 1952).
  • Inhibition of Microorganisms

    • Research has demonstrated the ability of 5-nitrothiazoles to inhibit Clostridium botulinum, a significant pathogenic bacterium, with various derivatives showing different levels of inhibitory activity (Dymicky et al., 1977).
  • Corrosion Inhibition

    • The compound 2-amino-5-nitrothiazole (Nitramine) has been evaluated as a corrosion inhibitor for steel alloys in acidic environments, displaying effective inhibition through chemical adsorption and blocking of active corrosion sites (Hosein zadeh et al., 2013).

Mechanism of Action

Mode of Action

The mode of action of 5-Nitrothiazole involves the disruption of the energy metabolism in anaerobic microbes by inhibition of the pyruvate: ferredoxin/flavodoxin oxidoreductase (PFOR) cycle . It also disrupts the DNA of susceptible bacteria and inhibits the protein synthesis of the cell wall, leading to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in energy metabolism and DNA synthesis. By inhibiting the PFOR cycle, this compound disrupts the energy metabolism of anaerobic microbes . Additionally, by interfering with DNA synthesis, it prevents the replication of susceptible bacteria .

Pharmacokinetics

Related compounds such as nitazoxanide have been found to be well-absorbed orally and widely distributed throughout the body . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The result of the action of this compound is the death of the targeted microbes. By disrupting energy metabolism and inhibiting DNA synthesis, this compound causes the death of anaerobic microbes and susceptible bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the activity of this compound, as it primarily targets anaerobic microbes . Additionally, the pH of the environment can also influence the stability and activity of this compound

Safety and Hazards

5-Nitrothiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, causes skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The 5-nitrothiazole class of nitroheterocyclic drugs may represent a new lead in the treatment of human African trypanosomiasis . There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

Biochemical Analysis

Biochemical Properties

5-Nitrothiazole plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with type I nitroreductase enzymes in Trypanosoma brucei, leading to the generation of cytotoxic nitrile metabolites . This interaction is pivotal for its antiparasitic activity, as the reduction of the nitro group is essential for its bioactivation. Additionally, this compound exhibits growth-inhibitory properties against various pathogenic strains, demonstrating its potential as a broad-spectrum antimicrobial agent .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In Trypanosoma brucei, it inhibits cell growth by inducing oxidative stress and DNA damage . The compound’s interaction with nitroreductase enzymes leads to the production of reactive oxygen species (ROS), which disrupts cellular metabolism and induces apoptosis. Furthermore, this compound has been shown to affect gene expression and cell signaling pathways, particularly those involved in stress response and DNA repair mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its reduction by nitroreductase enzymes, leading to the formation of reactive intermediates that cause cellular damage . These intermediates can bind to DNA and proteins, resulting in the inhibition of essential cellular functions. The compound’s ability to generate ROS further amplifies its cytotoxic effects, making it a potent antimicrobial and antiparasitic agent . Additionally, this compound has been shown to inhibit specific enzymes involved in DNA replication and repair, contributing to its overall efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can maintain its antimicrobial activity for extended periods, although its efficacy may decrease due to gradual degradation. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, including the upregulation of detoxification pathways and stress response genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and antiparasitic activity with minimal cytotoxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant adverse effects. Studies have also shown that the compound’s pharmacokinetics and bioavailability can influence its dosage-dependent effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its reduction by nitroreductase enzymes . This reduction process generates reactive intermediates that can interact with various biomolecules, leading to the compound’s antimicrobial and antiparasitic effects. Additionally, this compound can influence metabolic flux and metabolite levels by disrupting key enzymatic reactions and cellular processes . The compound’s metabolism is also affected by the presence of cofactors and other interacting enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Studies have shown that this compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its cytotoxic effects . The compound’s distribution is also influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been observed to localize in the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Additionally, this compound can target the nucleus, leading to DNA damage and inhibition of DNA replication and repair . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments .

properties

IUPAC Name

5-nitro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2S/c6-5(7)3-1-4-2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVCJCRUFSIVHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337299
Record name 5-nitrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14527-46-9
Record name 5-nitrothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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